

Mal-PEG4-Val-Cit-PAB mechanism of action in ADCs

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Compound of Interest		
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An In-depth Technical Guide to the Mal-PEG4-Val-Cit-PAB Linker in Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to malignant cells while minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker, the molecular bridge connecting the monoclonal antibody (mAb) to its cytotoxic payload.[2] Among the most clinically successful and widely utilized linkers is the Maleimide-PEG4-Valine-Citrulline-p-aminobenzyl alcohol (Mal-PEG4-Val-Cit-PAB) construct. This guide provides a detailed examination of its components, mechanism of action, performance data, and the experimental protocols used for its evaluation.

This linker is a multi-component system designed for optimal stability in circulation and efficient, specific payload release within the target cell.[2][3] It belongs to the class of enzymatically cleavable linkers, which are utilized in over 80% of clinically approved ADCs.[2]

Core Components and Their Respective Functions

The **Mal-PEG4-Val-Cit-PAB** linker is a modular construct where each component serves a distinct and vital function.

• Maleimide (Mal): This functional group serves as the conjugation handle to the antibody. It reacts specifically with free thiol groups, such as those on cysteine residues. In a typical



conjugation process, the interchain disulfide bonds of the mAb are partially reduced to generate reactive thiols, which then form a stable covalent bond with the maleimide group.

- Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer is incorporated to
 improve the physicochemical properties of the ADC. As many cytotoxic payloads are highly
 hydrophobic, the hydrophilic PEG chain enhances the overall water solubility of the
 conjugate, which helps to prevent aggregation. This improved solubility and steric shielding
 can also lead to more favorable pharmacokinetics (PK), including a longer circulation halflife.
- Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells and is highly active in the acidic environment of the lysosome. The Val-Cit linker is highly stable in human plasma but is efficiently cleaved upon internalization of the ADC into the target cell's lysosome. While initially thought to be specific to Cathepsin B, studies have shown other cathepsins (K, L, S) can also cleave the Val-Cit motif.
- p-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer. It
 connects the Val-Cit dipeptide to the cytotoxic drug. Once Cathepsin B cleaves the amide
 bond between Citrulline and the PAB group, an unstable p-aminobenzyl intermediate is
 unmasked. This triggers a rapid, irreversible 1,6-elimination electronic cascade, which results
 in the release of the unmodified, fully active cytotoxic payload.

Mechanism of Action: From Circulation to Payload Release

The therapeutic action of an ADC equipped with a **Mal-PEG4-Val-Cit-PAB** linker is a multi-step process that ensures the payload is released specifically at the site of action.

- Targeting and Binding: The ADC circulates systemically through the bloodstream. The mAb component selectively binds to a specific target antigen that is overexpressed on the surface of cancer cells.
- Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, initially forming an endosome.

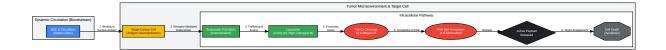




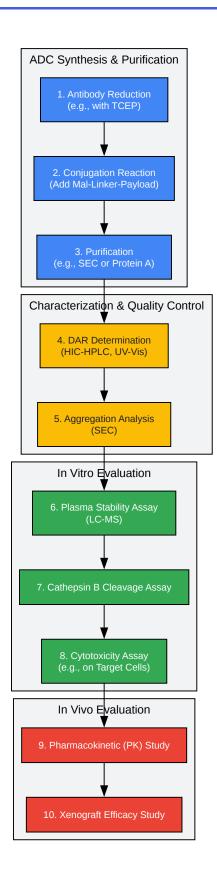


- Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic pH (4.5-5.5).
- Enzymatic Cleavage: Inside the lysosome, the high concentration and activity of Cathepsin B lead to the specific cleavage of the amide bond between the citrulline and PAB moieties of the linker.
- Self-Immolation and Payload Release: The cleavage event exposes the amino group on the PAB spacer, initiating a spontaneous 1,6-elimination reaction. This cascade results in the fragmentation of the PAB spacer and the liberation of the unmodified cytotoxic drug into the cytoplasm of the cancer cell.
- Induction of Apoptosis: The released cytotoxic payload can now engage its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).









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